molecular formula C29H50O24 B12618222 5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

Cat. No.: B12618222
M. Wt: 782.7 g/mol
InChI Key: GFMVCKSBOIYYOK-UHFFFAOYSA-N
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Description

The compound “5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex organic molecule. It features multiple hydroxyl groups and a series of interconnected oxane rings, indicating it may belong to a class of polysaccharides or glycosides. These compounds are often found in natural products and have various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. Common reagents might include protecting groups like acetals or silyl ethers, and glycosyl donors such as trichloroacetimidates.

Industrial Production Methods

Industrial production of complex polysaccharides or glycosides often involves enzymatic synthesis, which can provide high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alditols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate hydroxyl groups for substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alditols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and potential as building blocks for more complex molecules.

Biology

In biology, these compounds can be found in cell walls of plants and bacteria, playing crucial roles in structural integrity and signaling.

Medicine

In medicine, polysaccharides and glycosides are explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

Industrially, these compounds are used in food additives, pharmaceuticals, and as precursors for biodegradable materials.

Mechanism of Action

The mechanism of action for such compounds often involves interaction with specific enzymes or receptors. For example, glycosides may inhibit certain enzymes by mimicking their natural substrates, while polysaccharides can interact with cell surface receptors to modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    Cellulose: A polysaccharide consisting of a linear chain of glucose molecules.

    Starch: A polysaccharide composed of amylose and amylopectin, used as an energy store in plants.

    Chitin: A polysaccharide found in the exoskeletons of arthropods and cell walls of fungi.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and oxane rings, which can confer unique biological activities and physical properties.

Properties

Molecular Formula

C29H50O24

Molecular Weight

782.7 g/mol

IUPAC Name

5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

InChI

InChI=1S/C29H50O24/c1-6-22(14(36)17(39)25(44)46-6)51-26-18(40)12(34)10(5-45-26)50-27-20(42)15(37)23(8(3-31)48-27)53-29-21(43)16(38)24(9(4-32)49-29)52-28-19(41)13(35)11(33)7(2-30)47-28/h6-44H,2-5H2,1H3

InChI Key

GFMVCKSBOIYYOK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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